
7-Oxo-7-phenylhept-5-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Oxo-7-phenylhept-5-enal is an organic compound with the molecular formula C₁₃H₁₄O₂ It is characterized by the presence of a phenyl group attached to a heptenal chain with an oxo group at the seventh position
Méthodes De Préparation
The synthesis of 7-Oxo-7-phenylhept-5-enal can be achieved through several routes. One notable method involves a one-pot catalytic Michael reaction cascade between a dicarbonyl compound and nitrostyrene, catalyzed by two chiral organocatalysts, proline and cinchona-thiourea . This reaction leads to the formation of a densely functionalized tetra-substituted cyclohexane product. The reaction conditions typically involve the use of toluene as a solvent and are conducted under controlled temperatures to ensure the desired stereoselectivity and yield.
Analyse Des Réactions Chimiques
7-Oxo-7-phenylhept-5-enal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
7-Oxo-7-phenylhept-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of chiral catalysts and ligands.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 7-Oxo-7-phenylhept-5-enal in catalytic reactions involves the formation of an enamine intermediate when activated by proline. This enamine then adds to the noncovalently activated nitrostyrene in a Michael addition, forming a nitronate anion. The configuration at the chiral centers is determined by intramolecular cyclization between the nitronate and the enone . The cooperative action of the catalysts is facilitated by hydrogen bonding and π-π stacking interactions.
Comparaison Avec Des Composés Similaires
Similar compounds to 7-Oxo-7-phenylhept-5-enal include:
7-Oxabicyclo[2.2.1]heptane derivatives: These compounds share a similar bicyclic structure and are used in the synthesis of natural products and bioactive compounds.
Phenolic aldehydes: Compounds like cinnamaldehyde have similar aromatic aldehyde structures and are used in various chemical and biological applications.
Propriétés
Numéro CAS |
169892-12-0 |
|---|---|
Formule moléculaire |
C13H14O2 |
Poids moléculaire |
202.25 g/mol |
Nom IUPAC |
7-oxo-7-phenylhept-5-enal |
InChI |
InChI=1S/C13H14O2/c14-11-7-2-1-6-10-13(15)12-8-4-3-5-9-12/h3-6,8-11H,1-2,7H2 |
Clé InChI |
WRMUBRONHKSDEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C=CCCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


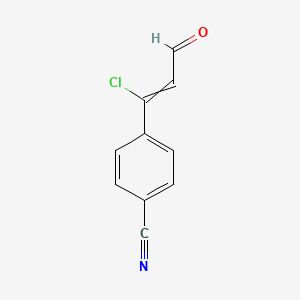
![4-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylbutan-1-ol](/img/structure/B12553377.png)

![Benzoic acid, 2-[(2,3-dimethylphenyl)amino]-, 2-(acetyloxy)ethyl ester](/img/structure/B12553392.png)

![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
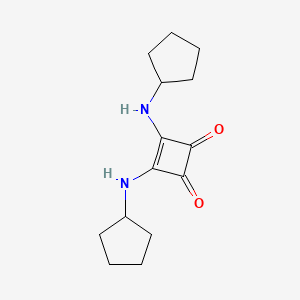
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)

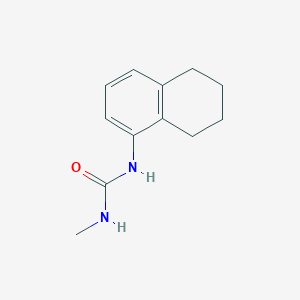
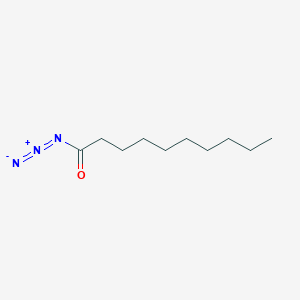
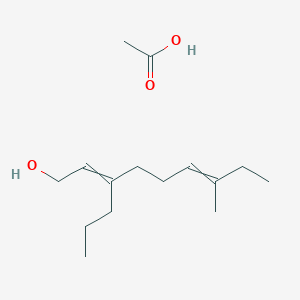
![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)
